N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide
Description
N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide is a benzamide derivative characterized by a cyclopropyl substituent on the amide nitrogen and a furan-2-ylmethylamino-methyl group at the para position of the benzamide core. The furan moiety may contribute to improved solubility or binding interactions, while the cyclopropyl group could enhance metabolic stability compared to linear alkyl chains.
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-cyclopropyl-4-[(furan-2-ylmethylamino)methyl]benzamide |
InChI |
InChI=1S/C16H18N2O2/c19-16(18-14-7-8-14)13-5-3-12(4-6-13)10-17-11-15-2-1-9-20-15/h1-6,9,14,17H,7-8,10-11H2,(H,18,19) |
InChI Key |
SDGXXFYOLBOOOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CNCC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling and disposing of chemical reagents.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Impact on Molecular Weight: The target compound (270.33 g/mol) is smaller than analogs like 1127326-98-0 (661.72 g/mol), which features a bulky thienopyridine scaffold. Smaller size may enhance bioavailability but reduce target specificity .
Functional Group Variations: The furan ring in the target compound contrasts with piperidine (1332531-14-2) or thienopyridine (1127326-98-0) systems. Furan’s oxygen heteroatom may facilitate hydrogen bonding, while piperidine introduces basicity, affecting membrane permeability . Fluorine in 1127326-98-0 enhances electronegativity and metabolic stability, a feature absent in the target compound .
Biological Activity
N-Cyclopropyl-4-{[(furan-2-ylmethyl)amino]methyl}benzamide is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a furan ring, and a benzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclopropyl Group : Achieved through cyclopropanation reactions using diazo compounds.
- Introduction of the Furan Ring : This can be done via coupling reactions with furan derivatives.
- Benzamide Formation : Involves amide bond formation using carboxylic acid derivatives and amines.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:
- Monoamine Oxidase (MAO) Inhibition : Similar compounds have shown selective inhibition of MAO-B, which is crucial for neurotransmitter metabolism. For instance, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), a related compound, demonstrated selective MAO-B inhibition with an IC value of 5.16 μM .
Case Studies and Research Findings
- Neuropharmacological Studies : In studies involving the hippocampus of anesthetized rats, F2MPA improved synaptic transmission without inducing pathological hyperexcitability, suggesting potential neuroprotective effects .
- In Vitro Studies : Compounds similar to this compound have been evaluated for their ADMET properties (absorption, distribution, metabolism, excretion, and toxicity), highlighting their suitability for further in vivo studies .
Comparative Analysis
| Compound Name | Structure | MAO-B Inhibition IC | Selectivity Ratio |
|---|---|---|---|
| F2MPA | F2MPA Structure | 5.16 μM | >19 |
| Clorgyline | - | 60 μM | NA |
| Iproniazide | - | 7.25 μM | NA |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
